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molecular formula C12H18N2O B8483622 5-Pyrimidinol, hexahydro-2,2-dimethyl-5-phenyl- CAS No. 114703-62-7

5-Pyrimidinol, hexahydro-2,2-dimethyl-5-phenyl-

Cat. No. B8483622
M. Wt: 206.28 g/mol
InChI Key: QGGPUQSNSNOZSM-UHFFFAOYSA-N
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Patent
US04774248

Procedure details

4.4 g (0.01841 mol) of the dihydrochloride obtained in stage (c) above are dissolved in 50 ml of water. 2.2 g of sodium hydroxide pellets and 3 ml of acetone are added. The mixture is left to stand overnight at room temperature (15°-20° C.) and extracted with 3×100 ml of CHCl3, and the chloroform phase is washed with 30 ml of water, dried over MgSO4 and then filtered to remove MgSO4. The filtrate is evaporated to dryness; recrystallization from petroleum ether (fraction boiling at 45°-60° C.) gives 2.6 g (yield: 68.5%) of CRL 41 365. M.p.=108° C.
Name
dihydrochloride
Quantity
4.4 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.Cl.[OH:3][C:4]([C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1)([CH2:7][NH2:8])[CH2:5][NH2:6].[OH-].[Na+].[CH3:17][C:18]([CH3:20])=O>O>[CH3:17][C:18]1([CH3:20])[NH:8][CH2:7][C:4]([OH:3])([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:5][NH:6]1 |f:0.1.2,3.4|

Inputs

Step One
Name
dihydrochloride
Quantity
4.4 g
Type
reactant
Smiles
Cl.Cl.OC(CN)(CN)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
2.2 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
3 mL
Type
reactant
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The mixture is left
EXTRACTION
Type
EXTRACTION
Details
(15°-20° C.) and extracted with 3×100 ml of CHCl3
WASH
Type
WASH
Details
the chloroform phase is washed with 30 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to remove MgSO4
CUSTOM
Type
CUSTOM
Details
The filtrate is evaporated to dryness
CUSTOM
Type
CUSTOM
Details
recrystallization from petroleum ether (fraction boiling at 45°-60° C.)
CUSTOM
Type
CUSTOM
Details
gives 2.6 g (yield: 68.5%) of CRL 41 365

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
CC1(NCC(CN1)(C1=CC=CC=C1)O)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 68.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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